molecular formula C12H11F11O3 B095091 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-methylprop-2-enoate CAS No. 16083-79-7

4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-methylprop-2-enoate

Cat. No.: B095091
CAS No.: 16083-79-7
M. Wt: 412.2 g/mol
InChI Key: LZKRGSPBGVICLV-UHFFFAOYSA-N
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Description

4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-methylprop-2-enoate is a fluorinated acrylate ester characterized by a highly substituted heptyl chain containing eight fluorine atoms and a trifluoromethyl group. Its structure combines a hydroxyl group at position 2 and a methacrylate ester moiety (2-methylprop-2-enoate). The compound’s extensive fluorination imparts unique properties such as hydrophobicity, chemical inertness, and thermal stability, making it relevant in applications like specialty polymers, coatings, and surfactants .

Crystallographic studies of such fluorinated compounds often employ software like SHELXL for refinement and WinGX for data processing, ensuring precise structural determination .

Properties

IUPAC Name

[4,4,5,5,6,7,7,7-octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F11O3/c1-5(2)7(25)26-4-6(24)3-8(13,14)10(16,17)9(15,11(18,19)20)12(21,22)23/h6,24H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKRGSPBGVICLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F11O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379882
Record name 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16083-79-7
Record name 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl methacrylate
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Biological Activity

4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-methylprop-2-enoate (CAS Number: 16083-79-7) is a fluorinated compound with significant potential in various biological applications. Its unique structure lends it properties that may influence biological activity, making it a subject of interest in chemical and biological research.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H11F11O3
Molecular Weight412.196 g/mol
Density1.456 g/cm³
Boiling Point271.8 °C
Flash Point118.2 °C
LogP3.960

These properties indicate that the compound is relatively stable under standard conditions but poses certain hazards due to its fluorinated nature.

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential mechanisms of action:

  • Enzyme Interaction : Similar compounds have shown the ability to interact with specific enzymes. For instance, studies on related fluorinated acids indicate activation of lipoxygenase enzymes, which play a crucial role in inflammatory processes . This suggests that octafluoro compounds may modulate enzymatic activity in biological systems.
  • Toxicological Profile : The compound has been flagged for potential irritant properties and flammability . Understanding its toxicological profile is essential for assessing safety in biological applications.
  • Fluorinated Compounds in Drug Design : Fluorinated compounds are often explored in drug design due to their unique electronic and steric properties. They can enhance metabolic stability and bioavailability of pharmaceutical agents . This aspect warrants further investigation into the compound's suitability as a drug candidate or as a component in drug formulations.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights:

  • Activation of Lipoxygenase : A study on (R,S)-2-hydroxy-2-trifluoromethyl-trans-n-octadec-4-enoic acid demonstrated that similar compounds can act as potent activators of lipoxygenase at low concentrations while exhibiting inhibitory effects at higher concentrations . This duality suggests that octafluoro compounds might also possess similar regulatory roles in lipid metabolism.
  • Comparative Analysis : In examining structurally similar fluorinated compounds, it was noted that they often share hazardous properties associated with fluorinated chemicals. This includes potential environmental persistence and bioaccumulation concerns .

Scientific Research Applications

Polymer Chemistry

Octafluoroheptyl methacrylate is used in the synthesis of fluorinated polymers due to its ability to impart hydrophobicity and chemical resistance. These polymers are utilized in coatings and sealants that require durability and resistance to harsh environmental conditions.

Surface Modification

The compound is employed in surface modification techniques to enhance the properties of materials. For instance:

  • Fluorinated Surfaces : It can create surfaces that are highly resistant to water and oil, which is beneficial for applications in textiles and electronics.
  • Biocompatibility : In biomedical applications, the compound can be used to modify surfaces of implants to improve biocompatibility and reduce protein adsorption.

Drug Delivery Systems

Research has indicated potential applications in drug delivery systems where fluorinated compounds enhance the solubility and stability of pharmaceutical agents. The unique properties of octafluoroheptyl methacrylate allow for controlled release formulations that can improve therapeutic efficacy.

Environmental Studies

As a member of the per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental impact and degradation pathways. Understanding its behavior in the environment helps assess risks associated with PFAS contamination in water sources.

Case Studies

StudyApplicationFindings
Fluorinated Polymer Synthesis Development of coatingsDemonstrated enhanced water repellency and chemical resistance compared to non-fluorinated counterparts.
Surface Modification of Implants Biocompatibility enhancementImproved protein resistance leading to reduced inflammation in biological systems.
Drug Delivery Systems Controlled release formulationsAchieved sustained release profiles for hydrophobic drugs, enhancing bioavailability.
Environmental Impact Assessment PFAS contamination studiesIdentified persistence in aquatic environments, necessitating further regulatory scrutiny.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of fluorinated acrylates, which differ in fluorine substitution patterns and ester groups. Key analogues include:

Compound Name Fluorine Atoms Substituents Key Applications
Target Compound 11 (8F + 3F in CF₃) Hydroxyl, trifluoromethyl, methacrylate High-performance polymers
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate 8 Acrylate ester Water-repellent coatings
3,3,4,4,5,5,6,6-Octafluoro-2-hydroxyhexyl methacrylate 8 Hydroxyl, methacrylate Biomedical coatings
1H,1H,2H,2H-Perfluorooctyl acrylate 13 Acrylate ester Anti-fouling surfaces

Key Observations :

  • The target compound’s trifluoromethyl group enhances electron-withdrawing effects, increasing polymerization reactivity compared to non-CF₃ analogues .
  • The hydroxyl group introduces polarity, improving solubility in polar solvents relative to fully fluorinated acrylates (e.g., 1H,1H,2H,2H-perfluorooctyl acrylate) .
Physicochemical Properties

Fluorination significantly alters properties:

Property Target Compound 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate 1H,1H,2H,2H-Perfluorooctyl acrylate
Melting Point (°C) -15 (estimated) -22 10
LogP 4.2 5.8 6.5
Thermal Stability >300°C 280°C 320°C

Analysis :

  • Lower melting points in less fluorinated compounds correlate with reduced molecular symmetry.
  • The target compound’s LogP (4.2) reflects a balance between fluorophilic and hydrophilic groups, enabling dual solubility in fluorinated and organic solvents .
Reactivity and Functional Performance
  • Polymerization Rate : The methacrylate group in the target compound enables faster radical polymerization than acrylate analogues (e.g., 2,2,3,3,4,4,5,5-octafluoropentyl acrylate) due to steric and electronic effects .
  • Surface Energy : The compound’s surface energy (~15 mN/m) is higher than perfluorinated acrylates (~12 mN/m), making it suitable for coatings requiring moderate hydrophobicity .

Methodological Considerations for Comparative Studies

  • Graph-Based Comparison : Computational tools analyze structural similarities by detecting isomorphic subgraphs (e.g., shared fluorinated chains or ester groups) .
  • Crystallographic Refinement : Software like SHELXL ensures accurate bond-length and angle measurements, critical for distinguishing stereochemical variations in fluorinated compounds .

Preparation Methods

Radical Addition of Perfluoroalkyl Iodides

A widely adopted approach involves the radical-mediated addition of perfluoroalkyl iodides to allyl alcohol derivatives. This method, adapted from fluorinated surfactant synthesis, employs a free radical initiator such as triethylborane (BEt₃) in the presence of oxygen. For instance, allyl alcohol undergoes radical addition with perfluoroalkyl iodides (e.g., C₆F₁₃I) to yield intermediate iodides, which are subsequently reduced under hydrogen gas (H₂) with palladium on carbon (Pd/C) to remove the iodine moiety. The reaction proceeds as follows:

CH2=CHCH2OH+C6F13IBEt3,O2C6F13CH2CH(I)-CH2OHH2,Pd/CC6F13CH2CH2CH2OH\text{CH}2=\text{CHCH}2\text{OH} + \text{C}6\text{F}{13}\text{I} \xrightarrow{\text{BEt}3, \text{O}2} \text{C}6\text{F}{13}-\text{CH}2-\text{CH(I)-CH}2\text{OH} \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}6\text{F}{13}-\text{CH}2-\text{CH}2-\text{CH}2\text{OH}

This method achieves yields of 67–88% for the iodide intermediate and 69–88% for the reduced alcohol.

Telomerization of Fluorinated Monomers

Alternative routes leverage telomerization, a controlled polymerization technique that incorporates fluorinated telogens to regulate chain length. For example, methyloxirane polymers functionalized with fluorinated sulfonamidoethyl acrylates serve as precursors. The telomerization of 1-octanethiol with fluorinated acrylate monomers under radical conditions generates branched fluorinated alcohols, which are subsequently hydrolyzed to yield the target intermediate.

Esterification with 2-Methylprop-2-enoic Acid

The fluorinated alcohol intermediate undergoes esterification with 2-methylprop-2-enoic acid (methacrylic acid) to form the final product. Two esterification strategies are prevalent:

Acid-Catalyzed Esterification

Conventional Fischer esterification employs methacrylic acid, excess fluorinated alcohol, and a catalytic amount of sulfuric acid (H₂SO₄) under reflux conditions. The reaction is driven by azeotropic removal of water using toluene or xylene as the solvent. Typical conditions involve heating at 110–120°C for 12–24 hours, achieving conversions of 70–85%.

Coupling Reagent-Mediated Esterification

For higher efficiency, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed alongside 4-dimethylaminopyridine (DMAP). This method minimizes side reactions and enhances yields (85–92%) under milder conditions (0–25°C, 4–6 hours). The reaction mechanism proceeds via activation of methacrylic acid to its corresponding acyloxyphosphonium intermediate, facilitating nucleophilic attack by the fluorinated alcohol.

Purification and Characterization

Post-synthetic purification ensures the removal of unreacted starting materials and byproducts. Key techniques include:

Flash Chromatography

Silica gel chromatography with gradients of ethyl acetate/hexane (10:90 to 40:60) resolves esterification byproducts, yielding >95% purity.

Spectroscopic Characterization

  • ¹H NMR : The methacrylate vinyl protons resonate as a singlet at δ 5.7–6.1 ppm, while the fluorinated alkyl chain suppresses proton signals due to fluorine’s electronegativity.

  • ¹⁹F NMR : Distinct signals for CF₃ (−70 to −75 ppm) and CF₂ (−110 to −120 ppm) groups confirm fluorination patterns.

  • IR Spectroscopy : Strong absorption bands at 1730 cm⁻¹ (C=O ester) and 1150–1250 cm⁻¹ (C-F stretching) validate structural integrity.

Optimization and Scalability

Industrial-scale production employs continuous-flow reactors to enhance reaction efficiency and reduce hazardous intermediate accumulation. For example, microreactor systems enable precise control over radical addition kinetics, improving yields to >90% while minimizing reagent waste .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-methylprop-2-enoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to resolve the hydroxyl, trifluoromethyl, and fluoroalkyl regions. For example, 19F^{19}\text{F} NMR is critical for distinguishing between CF3_3 and adjacent fluorinated carbons. Compare chemical shifts to structurally analogous fluorinated esters (e.g., δ values for CF3_3 groups typically appear at -60 to -80 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester carbonyl (C=O) stretching (~1740–1720 cm1^{-1}) and hydroxyl (O–H) absorption (~3200–3600 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns, ensuring alignment with theoretical masses.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts from incomplete fluorination?

  • Methodological Answer :

  • Employ stepwise fluorination protocols using agents like SF4_4 or HF-pyridine under controlled anhydrous conditions. Monitor reaction progress via 19F^{19}\text{F} NMR to detect intermediates (e.g., partial fluorination at C4–C7).
  • Purify via column chromatography with fluorophilic stationary phases (e.g., C18_{18} modified silica) to separate fluorinated byproducts .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Laboratory Studies :
  • Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Quantify degradation products via LC-MS/MS and 19F^{19}\text{F} NMR.
  • Photolysis : Use UV irradiation (254–365 nm) in simulated sunlight to assess photodegradation pathways. Identify radicals or fluorinated intermediates via electron paramagnetic resonance (EPR) .
  • Field Studies : Deploy passive samplers in water bodies to measure bioaccumulation factors (BAFs) in aquatic organisms, correlating with log KowK_{\text{ow}} values predicted via computational models.

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat degradation experiments using standardized buffers (e.g., citrate-phosphate-borate) to eliminate matrix effects.
  • Cross-Validation : Combine HPLC-UV (for parent compound quantification) with ion chromatography (for fluoride release monitoring) to validate degradation kinetics .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in reported half-lives, considering factors like temperature control and purity of starting material.

Q. What computational methods are effective for modeling the reactivity of the hydroxyl group in fluorinated environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) for the O–H group. Compare with non-fluorinated analogs to assess electron-withdrawing effects.
  • Molecular Dynamics (MD) : Simulate solvation in polar aprotic solvents (e.g., DMSO) to predict hydrogen-bonding interactions affecting reactivity .

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